molecular formula C16H14O6 B042096 1-Hydroxy-2,3,5-trimethoxyxanthen-9-one CAS No. 22804-49-5

1-Hydroxy-2,3,5-trimethoxyxanthen-9-one

Cat. No. B042096
CAS RN: 22804-49-5
M. Wt: 302.28 g/mol
InChI Key: FFVKXGZKJBHJMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of xanthenes and related compounds often involves multi-step chemical processes, including condensation and cyclization reactions. For example, the efficient synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores demonstrates the complexity of these processes, involving condensation of aryl aldehydes and fluororesorcinol through a triarylmethane intermediate, followed by oxidative cyclization (Bacci, Van Vranken, 2005).

Molecular Structure Analysis

The molecular structure of xanthone derivatives is often characterized using techniques such as X-ray crystallography. For instance, the study on 3-Hydroxy-1,2-dimethoxyxanthone isolated from Polygala arillata revealed that its tricyclic unit is essentially planar, demonstrating the stability and planarity of xanthone structures (Xiong et al., 2011).

Chemical Reactions and Properties

Xanthones undergo various chemical reactions, reflecting their versatile chemical properties. For instance, the acid-catalyzed rearrangement of 1-hydroxy-2,3,4,4a-tetrahydro-9H-xanthen-9-ones can yield different products depending on the conditions, showcasing the reactive nature of these compounds (Gabbutt et al., 1998).

Scientific Research Applications

  • Scientific Field: Pharmacology

    • Application Summary : “1-Hydroxy-2,3,5-trimethoxyxanthone (HM-1)” is a xanthone isolated from Halenia elliptica, a Tibetan medicinal herb . It has been studied for its potential pharmacological effects.
    • Results or Outcomes : HM-1 produced a concentration-dependent relaxation in rat coronary artery rings pre-contracted with 1 microM 5-hydroxytryptamine (5-HT), with an EC(50) of 1.67+/-0.27 microM .
  • Scientific Field: Osteology

    • Application Summary : Compounds including “1-Hydroxy-2,3,5-trimethoxyxanthone” have been studied for their effects on osteoclast differentiation .
    • Methods of Application : The study involved a co-culture system with mouse osteoblastic calvarial cells and bone marrow cells .
    • Results or Outcomes : At the concentration of 1 microg/mL, it effectively inhibited the osteoclast differentiation .
  • Scientific Field: Oncology
    • Application Summary : “1-Hydroxy-2,3,5-trimethoxyxanthone” is a remarkable natural compound displaying prolific tendencies in thwarting the proliferation of malignant cells .
    • Results or Outcomes : The compound has shown promise in suppressing the growth of malignant cells .
  • Scientific Field: Inflammation Research
    • Application Summary : “1-Hydroxy-2,3,5-trimethoxyxanthone” has been noted for its potential in suppressing inflammatory cascades .
    • Results or Outcomes : The compound has shown promise in suppressing inflammatory cascades .

properties

IUPAC Name

1-hydroxy-2,3,5-trimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-19-9-6-4-5-8-13(17)12-10(22-15(8)9)7-11(20-2)16(21-3)14(12)18/h4-7,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVKXGZKJBHJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=CC(=C(C(=C3C2=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945485
Record name 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-2,3,5-trimethoxyxanthen-9-one

CAS RN

22804-49-5
Record name 1-Hydroxy-2,3,5-trimethoxyxanthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022804495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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